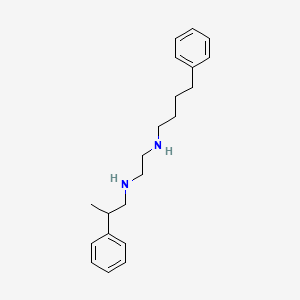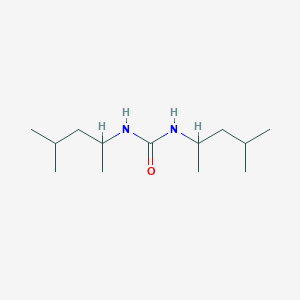
Urea, N,N'-bis(1,3-dimethylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N’-bis(1,3-dimethylbutyl)- is a chemical compound with the molecular formula C13H28N2O It is a derivative of urea, where the hydrogen atoms on the nitrogen atoms are replaced by 1,3-dimethylbutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’-bis(1,3-dimethylbutyl)- typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is considered mild and efficient, providing high yields and chemical purity. The reaction conditions are simple and environmentally friendly, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of N-substituted ureas, including Urea, N,N’-bis(1,3-dimethylbutyl)-, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, although not environmentally friendly, is widely used due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’-bis(1,3-dimethylbutyl)- undergoes various chemical reactions, including:
Nucleophilic Addition: This reaction involves the addition of nucleophiles to the carbonyl group of the urea derivative.
Substitution Reactions: The compound can undergo substitution reactions where the 1,3-dimethylbutyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium isocyanate, amines, and carbamoyl chlorides . The reactions are typically carried out in aqueous conditions without the need for organic solvents, making them environmentally friendly.
Major Products Formed
The major products formed from these reactions are various N-substituted ureas, which have significant applications in the chemical and pharmaceutical industries .
Scientific Research Applications
Urea, N,N’-bis(1,3-dimethylbutyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Urea, N,N’-bis(1,3-dimethylbutyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to its unique chemical structure .
Comparison with Similar Compounds
Similar Compounds
Urea, N,N’-bis(1,1-dimethylethyl)-: This compound has a similar structure but with different substituents on the nitrogen atoms.
N(1),N(2)-bis(1,3-dimethylbutyl)phthalamide: Another compound with similar substituents but different core structure.
Uniqueness
Its environmentally friendly synthesis and high chemical purity make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
601495-12-9 |
|---|---|
Molecular Formula |
C13H28N2O |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
1,3-bis(4-methylpentan-2-yl)urea |
InChI |
InChI=1S/C13H28N2O/c1-9(2)7-11(5)14-13(16)15-12(6)8-10(3)4/h9-12H,7-8H2,1-6H3,(H2,14,15,16) |
InChI Key |
IXPFRCPJPVFXIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC(=O)NC(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


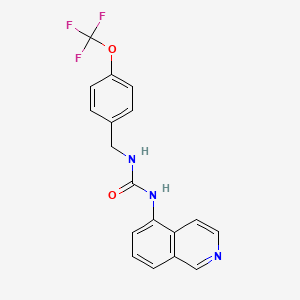
![5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine](/img/structure/B12581639.png)
![4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid](/img/structure/B12581641.png)
![2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12581642.png)
![1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol](/img/structure/B12581644.png)
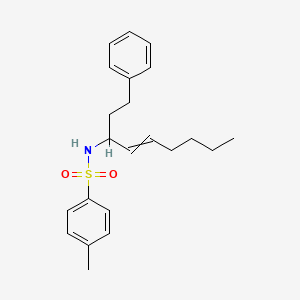
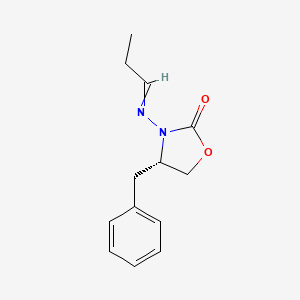

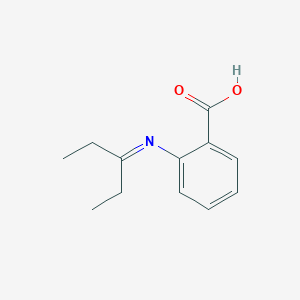
![2-[2-(Hydroxymethyl)phenyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12581684.png)
![6-[(Octadecylcarbamoyl)amino]hexanoic acid](/img/structure/B12581687.png)

